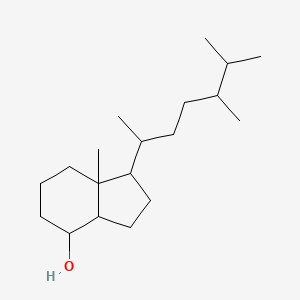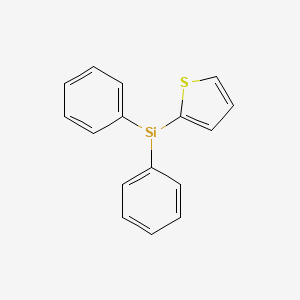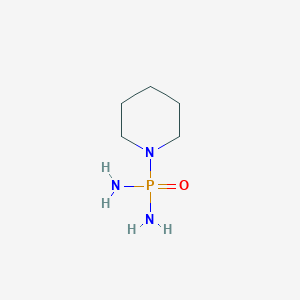
P-Piperidin-1-ylphosphonic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Piperidin-1-ylphosphonic diamide is a chemical compound that belongs to the class of diamides. Diamides are known for their diverse applications, particularly in the field of insecticides. This compound is characterized by the presence of a piperidine ring attached to a phosphonic diamide group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of P-Piperidin-1-ylphosphonic diamide typically involves the reaction of piperidine with phosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
P-Piperidin-1-ylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the diamide group to amine derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
P-Piperidin-1-ylphosphonic diamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of P-Piperidin-1-ylphosphonic diamide involves its interaction with specific molecular targets. In biological systems, it is known to bind to enzymes and inhibit their activity. The compound’s phosphonic diamide group plays a crucial role in its binding affinity and specificity. The molecular pathways affected by this compound include those involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine derivatives: Compounds like 1,4-disubstituted piperidines share structural similarities.
Phosphonic diamides: Other diamides with different substituents on the phosphonic group.
Uniqueness
P-Piperidin-1-ylphosphonic diamide is unique due to its specific combination of a piperidine ring and a phosphonic diamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
25316-52-3 |
|---|---|
Formule moléculaire |
C5H14N3OP |
Poids moléculaire |
163.16 g/mol |
Nom IUPAC |
1-diaminophosphorylpiperidine |
InChI |
InChI=1S/C5H14N3OP/c6-10(7,9)8-4-2-1-3-5-8/h1-5H2,(H4,6,7,9) |
Clé InChI |
AOCDYFBCLSSFIV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)P(=O)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



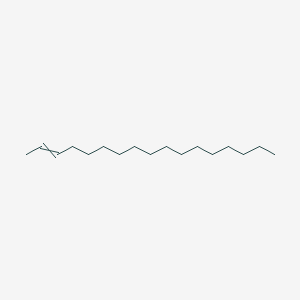

![11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14692341.png)
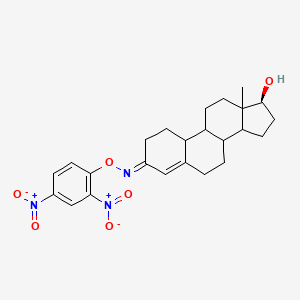
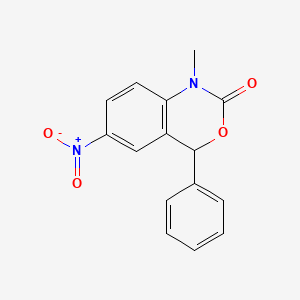

![4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol](/img/structure/B14692352.png)
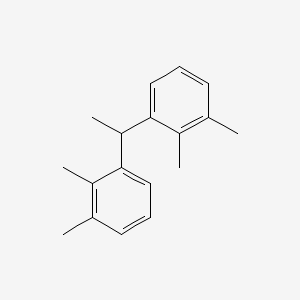
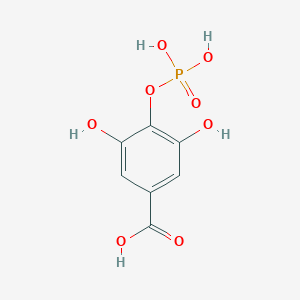
![Benzene, [(1-methylethyl)telluro]-](/img/structure/B14692366.png)

